
Ethyl 8-bromooctanoate
Overview
Description
Ethyl 8-bromooctanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19BrO2 and its molecular weight is 251.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Peptidyl Compound Synthesis : Ethyl 8-bromooctanoate is used in the synthesis of specific peptidyl compounds, such as in the preparation of Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a potential proteinase inhibitor (Angelastro et al., 1992).
Monoamine Oxidase Inhibitors : It has been utilized in the synthesis of ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) to study their monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).
β-Oxoadipate Derivatives Synthesis : In the Reformatsky reaction of Ethyl α-Bromoalkanoates with Succinic Anhydride, this compound is used to produce β-oxoadipate derivatives and γ-oxo acids (Schick & Ludwig, 1992).
Hydroxy-γ-Sanshool Synthesis : This compound plays a role in the multi-step synthesis of Hydroxy-γ-sanshool, an important compound in food and flavor chemistry (Gao et al., 2021).
Catalysis and Organic Reactions
Catalysis in Metal-Organic Frameworks : this compound derivatives are used in the systematic engineering of Zirconium Metal-Organic Frameworks for high-performance catalysis, demonstrating the versatility of this compound in fine-tuning catalytic performance (Huang et al., 2017).
Bicyclic Tetrahydropyrans Synthesis : It is involved in the intramolecular Prins cyclizations for the stereoselective synthesis of bicyclic tetrahydropyrans, a significant reaction in organic chemistry (Elsworth & Willis, 2008).
Educational Applications
- Chemistry Education : this compound is used as a case study in chemistry education to illustrate research study applications and enhance practical understanding in chemistry teaching (Li-rong, 2010).
Safety and Hazards
Ethyl 8-bromooctanoate is a hazardous chemical and should be handled with care . It is a flammable liquid and may ignite spontaneously in contact with air . It may cause skin irritation, eye irritation, and respiratory tract irritation . It may also cause central nervous system depression and liver damage if ingested or absorbed through the skin . Therefore, it should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames . It should be handled by trained personnel wearing appropriate personal protective equipment such as gloves, goggles, and respirators .
Mechanism of Action
Target of Action
Ethyl 8-bromooctanoate is primarily used as a solvent in organic synthesis and other chemical processes . It is also used as an intermediate in the production of pharmaceuticals and pesticides . .
Mode of Action
The exact mode of action of this compound is not well-documented. As a solvent, it likely interacts with other compounds to facilitate chemical reactions. As an intermediate in pharmaceutical and pesticide production, it may undergo various chemical transformations to produce the desired end products .
Biochemical Pathways
As an intermediate in pharmaceutical and pesticide production, it may be involved in various biochemical pathways depending on the specific end products being synthesized .
Pharmacokinetics
As a solvent and intermediate in chemical synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a solvent and intermediate in chemical synthesis, its primary role is likely to facilitate chemical reactions rather than to exert direct biological effects .
Biochemical Analysis
Biochemical Properties
It is known that Ethyl 8-bromooctanoate is a lipophilic brominated compound that binds to the bromodomains of the nuclear factor kappa B (NFκB) protein and inhibits its transcriptional activity . This interaction suggests that this compound may have a role in regulating gene expression and cellular signaling pathways.
Cellular Effects
Given its ability to inhibit NFκB transcriptional activity , it may influence cell function by altering gene expression patterns
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bromodomains of the NFκB protein, thereby inhibiting its transcriptional activity . This suggests that this compound may exert its effects at the molecular level by modulating gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 123°C/ 3mm and is stable under normal temperatures and pressures
Properties
IUPAC Name |
ethyl 8-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQVPMVWAEGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295187 | |
| Record name | Ethyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29823-21-0 | |
| Record name | Octanoic acid, 8-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29823-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, 8-bromo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

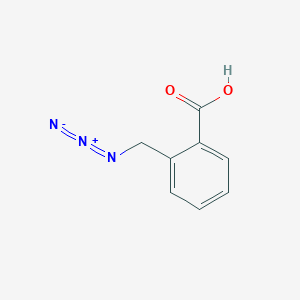
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)


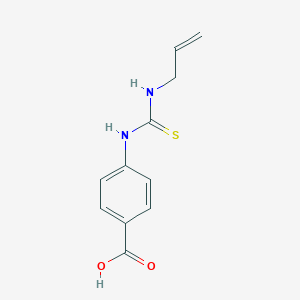
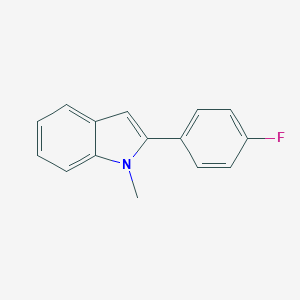
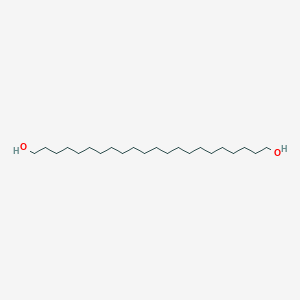
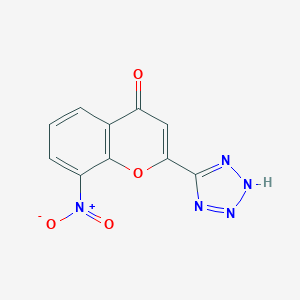
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

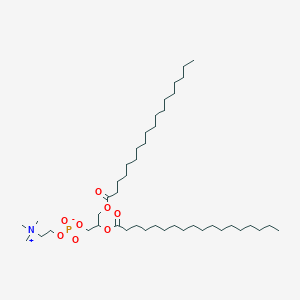
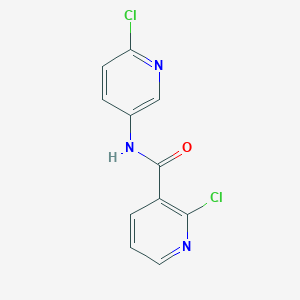
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
